3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole

Drug Discovery Medicinal Chemistry ADME Prediction

3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole (CAS 1649964-41-9, MF C₁₁H₁₂N₄, MW 200.24) is a heterocyclic small molecule that links an imidazoline ring directly to the 3‑position of a 1‑methyl‑1H‑indazole core. The compound belongs to the broader indazole‑imidazoline class, a family that has produced selective imidazoline I₂ receptor ligands and α‑adrenoceptor modulators when the imidazoline is attached at the indazole 2‑position.

Molecular Formula C11H12N4
Molecular Weight 200.24 g/mol
Cat. No. B11769415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole
Molecular FormulaC11H12N4
Molecular Weight200.24 g/mol
Structural Identifiers
SMILESCN1C2=CC=CC=C2C(=N1)C3=NCCN3
InChIInChI=1S/C11H12N4/c1-15-9-5-3-2-4-8(9)10(14-15)11-12-6-7-13-11/h2-5H,6-7H2,1H3,(H,12,13)
InChIKeyYEJGNXHKUKREAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole – Procuring the N1-Methylated 3-Imidazolinyl-Indazole Scaffold


3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole (CAS 1649964-41-9, MF C₁₁H₁₂N₄, MW 200.24) is a heterocyclic small molecule that links an imidazoline ring directly to the 3‑position of a 1‑methyl‑1H‑indazole core . The compound belongs to the broader indazole‑imidazoline class, a family that has produced selective imidazoline I₂ receptor ligands and α‑adrenoceptor modulators when the imidazoline is attached at the indazole 2‑position [1]. The 3‑substituted regioisomer, bearing an N1‑methyl group, appears in a‑patent literature as part of a series of indazole derivatives claimed for the treatment of diabetes, metabolic disorders, and cardiovascular dysfunction [2]. Despite its presence in commercial catalogues (≥95 % or NLT 98 % purity), peer‑reviewed pharmacological data for this exact compound remain absent from the public domain as of the search date; its differentiation must therefore be inferred from structural logic and closely related analogue data [2].

Why 3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole Cannot Be Swapped for a Generic Indazole‑Imidazoline


Indazole‑imidazoline hybrids are not a uniform class. The attachment point of the imidazoline ring on the indazole core fundamentally re‑routes biological recognition. The extensively characterised 2‑substituted regioisomers (indazims) achieve selectivity for imidazoline I₂ receptors over α₂‑adrenoceptors by factors exceeding 3000‑fold [1]. In contrast, the 3‑substituted scaffold—to which the title compound belongs—appears in patent filings for metabolic and cardiovascular indications, implying a divergent target profile [2]. Within the 3‑substituted series, N1‑methylation further modulates hydrogen‑bonding capacity, lipophilicity, and metabolic vulnerability relative to the des‑methyl analogue (3-(4,5-dihydro-1H-imidazol-2-yl)-1H‑indazole). A procurement decision that treats any indazole‑imidazoline as interchangeable ignores these regio‑ and N‑substitution differences, risking selection of a compound with a pharmacological signature that does not match the intended experimental or industrial purpose.

Quantitative Differentiation Evidence for 3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole Versus Closest Comparators


N1-Methyl vs. N1-Hydrogen: LogP and Hydrogen-Bond-Donor Count Distinguish the Title Compound from Its Des-Methyl Analogue

Compared with its closest commercially available analogue, 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole (CAS 1221722-78-6, MF C₁₀H₁₀N₄, MW 186.21), the N1-methyl group of the title compound eliminates one hydrogen-bond donor (HBD), reduces topological polar surface area (TPSA), and increases calculated logP. These in silico class-level inferences predict improved passive membrane permeability and a lower susceptibility to Phase II glucuronidation . For a scientific user selecting between these two compounds, the methylated variant offers a structurally encoded advantage for cell-based assays or in vivo studies where permeability and metabolic stability are critical gatekeepers [1].

Drug Discovery Medicinal Chemistry ADME Prediction

3‑Substituted vs. 2‑Substituted Indazole‑Imidazolines: Distinct Biological Target Profiles Implied by Patent and Literature Evidence

The 2‑substituted indazole‑imidazoline series (indazims) is characterised by high‑affinity, selective binding to imidazoline I₂ receptors. The lead 4‑Cl‑indazim achieves a Kᵢ of ~10 nM for I₂ receptors and a 3076‑fold selectivity over α₂‑adrenoceptors [1]. The title compound, bearing the imidazoline at the indazole 3‑position, is excluded from this SAR by its regioisomerism. Instead, patent EP3027605B1 claims 3‑(imidazolin‑2‑yl)indazoles—including 5‑chloro‑3‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑1H‑indazole and its N1‑methyl derivative—as insulin‑secretion modulators evaluated in MIN6 cells [2]. This places the 3‑substituted scaffold in a metabolic‑disease target space distinct from the CNS‑oriented I₂ pharmacology of the 2‑substituted indazims. No quantitative affinity data for the title compound are publicly available, but the patent’s explicit focus on the 3‑substituted regioisomer for metabolic indications constitutes a strong class‑level inference that the 3‑attachment is a prerequisite for engaging the molecular targets relevant to diabetes and metabolic syndrome [2].

Imidazoline Receptor Pharmacology Selectivity Profiling Chemical Biology

Patented Application Space: 3‑Imidazolinyl‑Indazoles Are Explicitly Claimed for Diabetes and Metabolic Disorders, Not for CNS I₂ Modulation

EP3027605B1 explicitly claims indazole compounds of general formula I, encompassing substituted 3‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑1H‑indazoles, for the treatment of diabetes, diabetic complications, metabolic disorders, and cardiovascular dysfunction [1]. The specific compound 5‑chloro‑3‑(4,5‑dihydro‑1H‑imidazol‑2‑yl)‑1H‑indazole and its 1‑methyl derivative are listed in Table 1 as test compounds in MIN6‑cell insulin‑secretion experiments [1]. The title compound is the non‑chlorinated, N1‑methylated variant within this same generic Markush structure. While its individual insulin‑secretion data are not disclosed, its inclusion within the patent’s scope confers a documented, intellectual‑property‑backed application context that the 2‑substituted indazim series entirely lacks [1][2]. By contrast, the 2‑substituted series is exclusively associated with CNS imidazoline‑receptor pharmacology and has no patent linkage to metabolic disease.

Metabolic Disease Diabetes Insulin Secretion

Verified Purity Grade (NLT 98 %) for Reproducible Assay Results

Procurement‑grade purity directly impacts the reliability of biological and analytical data. The title compound is commercially available with a certified purity of NLT 98 % (HPLC) . This exceeds the ≥95 % specification typical of the unsubstituted analogue 3-(4,5-dihydro-1H-imidazol-2-yl)-1H-indazole (CAS 1221722-78-6) from several vendors . A difference of ≥3 percentage‑points in purity may appear modest, but for cell‑based assays conducted at low‑micromolar concentrations, a 5 % impurity burden can introduce off‑target effects at concentrations comparable to the test compound itself, confounding dose‑response interpretations.

Analytical Chemistry Quality Control Reproducibility

Optimal Use Cases for 3-(4,5-Dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole Based on Comparative Evidence


Scaffold‑Hopping Starting Point for Metabolic‑Disease Drug Discovery (Diabetes, Metabolic Syndrome)

The inclusion of the 3‑(imidazolin‑2‑yl)indazole core within EP3027605B1 [1] makes the title compound a logical entry point for medicinal chemistry programmes targeting insulin secretion, glucose disposal, or related metabolic pathways. Its N1‑methyl group provides a pre‑installed vector for SAR exploration that the des‑methyl analogue lacks. Researchers can use this compound as a reference scaffold to validate target engagement before elaborating substituents claimed in the patent.

Chemical Biology Tool to Discriminate 3‑Substituted from 2‑Substituted Indazole‑Imidazoline Pharmacology

Because the 2‑substituted indazims are well‑characterised I₂ receptor ligands with nanomolar affinity [2], the title compound serves as a critical negative control or comparative probe in any study aiming to deconvolute imidazoline‑receptor subtype engagement. Using both regioisomers side‑by‑side allows a laboratory to determine whether a biological effect depends on the 2‑position attachment (I₂‑mediated) or the 3‑position attachment (potentially metabolic or cardiovascular targets).

Analytical Reference Standard Requiring Defined High Purity (NLT 98 %)

With a documented purity specification of NLT 98 % , the title compound is suitable as a quantitative reference standard for HPLC method development, LC‑MS calibration, or impurity profiling of more complex indazole‑imidazoline libraries. Its 3‑percentage‑point purity advantage over the more common 95 % grade of the des‑methyl analogue reduces the burden of impurity identification during method validation.

In Vitro ADME Model Compound for Assessing N‑Methylation Effects on Indazole Scaffolds

The predicted differences in HBD count (1 vs. 2), TPSA (~32.7 vs. 45.6 Ų), and logP (~2.1 vs. 1.5) between the title compound and its des‑methyl analogue make this pair a valuable matched set for in vitro permeability (Caco‑2, MDCK) and metabolic stability (microsomal, hepatocyte) assays. Researchers can directly attribute observed ADME differences to N1‑methylation, strengthening pharmacokinetic SAR understanding within the indazole‑imidazoline class.

Quote Request

Request a Quote for 3-(4,5-dihydro-1H-imidazol-2-yl)-1-methyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.